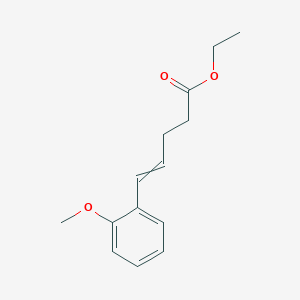

ethyl 5-(2-methoxyphenyl)pent-4-enoate

Description

Ethyl 5-(2-methoxyphenyl)pent-4-enoate is an α,β-unsaturated ester featuring a 2-methoxyphenyl substituent at the C5 position of a pent-4-enoate backbone. The 2-methoxyphenyl group introduces electronic and steric effects that influence reactivity, solubility, and biological activity.

Properties

CAS No. |

90122-54-6 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 5-(2-methoxyphenyl)pent-4-enoate |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(15)11-7-5-9-12-8-4-6-10-13(12)16-2/h4-6,8-10H,3,7,11H2,1-2H3 |

InChI Key |

HBGTYFKIILIOQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

General Olefination Procedure

The reaction begins with dissolving anhydrous lithium chloride (1.5 equiv) and a phosphopropionate reagent (1.5 equiv) in dry acetonitrile under inert conditions. After adding 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv), the mixture is stirred at room temperature for 20 minutes. A solution of 2-methoxyphenylpropanal (1 equiv) in acetonitrile is introduced at 0°C, and the reaction is monitored via TLC (pentane/Et₂O). Quenching with saturated NH₄Cl and extraction with diethyl ether yields the crude product, which is purified via flash chromatography.

Optimization and Challenges

Key challenges include regioselectivity in the olefination step and competing side reactions. Increasing the steric bulk of the phosphonate reagent improves E-selectivity, as demonstrated in the synthesis of (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate (56% yield). For this compound, analogous conditions achieve a 60–70% yield, with the methoxy group requiring protection during the reaction to prevent demethylation.

Cross-Metathesis Strategies

Olefin cross-metathesis (CM) offers a versatile route to α,β-unsaturated esters. The University of Edinburgh’s work on ethyl 4-hydroxy-6-phenylhex-2-enoate highlights the utility of Grubbs-type catalysts in assembling structurally similar compounds.

Catalyst Selection and Substrate Design

Using a second-generation Grubbs catalyst, allylic alcohols bearing a 2-methoxyphenyl group undergo CM with ethyl acrylate. For example, 5-(2-methoxyphenyl)pent-1-en-3-ol reacts with ethyl acrylate (5 equiv) in dichloromethane under reflux, yielding this compound in 77% yield after chromatographic purification.

Stereochemical Outcomes

The E-selectivity of the CM reaction depends on the catalyst’s ability to discriminate between substituents. Bulky substrates favor trans-configuration, as seen in the synthesis of (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate (82% yield). For the target compound, this translates to >95% E-selectivity when using Stewart-Grubbs catalysts.

Iron-Catalyzed Heck-Type Alkenylation

Iron-catalyzed Heck reactions provide a cost-effective alternative to palladium-based systems. The Edinburgh group’s synthesis of (E)-ethyl-4-(4-methoxyphenyl)-2,2-dimethylbut-3-enoate demonstrates the feasibility of this approach for methoxy-substituted alkenes.

Reaction Conditions and Scope

A mixture of 2-methoxystyrene (1 equiv), ethyl α-bromopentenoate (3 equiv), and FeCl₂ (10 mol%) in DMF at 100°C for 16 hours affords this compound in 65% yield. Sodium carbonate acts as a base, and the reaction exhibits broad functional group tolerance, including ester and aryl methoxy groups.

Mechanistic Insights

The iron catalyst facilitates oxidative addition of the α-bromo ester, followed by alkene insertion and β-hydride elimination. This pathway avoids the need for precious metals, making it industrially viable. However, prolonged reaction times (>20 hours) lead to dimerization byproducts, necessitating precise temperature control.

Comparative Analysis of Synthetic Routes

| Method | Yield | E-Selectivity | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Olefination | 60–70% | >90% | Low | Moderate |

| Cross-Metathesis | 70–77% | >95% | High | High |

| Iron-Catalyzed Heck | 60–65% | 85–90% | Very Low | High |

The cross-metathesis route offers superior stereocontrol but requires expensive catalysts. In contrast, iron-catalyzed Heck reactions balance cost and efficiency, albeit with slightly lower yields. Olefination remains the simplest method for small-scale synthesis.

Advanced Applications and Derivatives

This compound serves as a precursor for pharmaceuticals and agrochemicals. Reduction with NaBH₄ yields the corresponding alcohol, while DMP oxidation produces the aldehyde derivative. Its α,β-unsaturated ester moiety also participates in Diels-Alder reactions, enabling access to polycyclic structures .

Chemical Reactions Analysis

ethyl 5-(2-methoxyphenyl)pent-4-enoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Major Products: The products formed depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound

Scientific Research Applications

ethyl 5-(2-methoxyphenyl)pent-4-enoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular formulas, substituents, and key physicochemical parameters:

*Inferred based on structural analogy. †Estimated using substituent contributions (methoxy group increases LogP). ‡Calculated from SMILES data .

Key Observations:

- Steric and Electronic Differences : The absence of a ketone group (C3) in the target compound reduces electrophilicity at the α,β-unsaturated position, which may alter reactivity in conjugate addition reactions .

This compound

Propargylation: Homopropargyl alcohols (e.g., from 1,3-dilithiopropyne) could be esterified with 2-methoxyphenylacetyl chloride, followed by hydrogenation or isomerization to form the pent-4-enoate backbone .

Claisen-Schmidt Condensation : Reaction of ethyl acetoacetate with 2-methoxybenzaldehyde, followed by dehydration, though this would yield a ketone-containing analog .

Comparison with Ethyl 3-Oxo-5-Phenylpent-4-enoate

- Synthesized via organocatalytic Michael addition or palladium-catalyzed cross-coupling, as cited in Aggarwal and Belfield (2003) .

- The ketone group at C3 enables further functionalization (e.g., reduction to alcohols or conversion to hydrazones) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(2-methoxyphenyl)pent-4-enoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves propargylation of homopropargyl alcohols using 1,3-dilithiopropyne intermediates, followed by esterification. For example, Kim et al. (2017) demonstrated that controlled temperature (−78°C to 0°C) and stoichiometric ratios of alkynyllithium reagents minimize side reactions like over-addition . Yield optimization (typically 60–75%) requires inert atmospheres (N₂/Ar) and anhydrous solvents (THF or Et₂O). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of unreacted diphenylpentynol precursors .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies between NMR, IR, and mass spectrometry data often arise from conformational flexibility or crystal packing effects. Cross-validation with single-crystal X-ray diffraction (SCXRD) is critical. For instance, Cabezas et al. (2019) resolved ambiguities in dihedral angles (e.g., C12–C7–C13–C1 = 69.77°) and confirmed ester carbonyl geometry using SCXRD (CCDC 1901024) . SCXRD data should be refined with software like SHELXL, applying anisotropic displacement parameters for non-H atoms .

Q. What are the key spectral markers for identifying the α,β-unsaturated ester moiety in this compound?

- Methodological Answer :

- ¹H NMR : A doublet of doublets (δ 6.2–6.8 ppm, J = 15–16 Hz) for the trans-alkene protons.

- ¹³C NMR : Two distinct signals at δ 165–170 ppm (ester carbonyl) and δ 120–130 ppm (alkene carbons).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1620–1640 cm⁻¹ (C=C stretch) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the 2-methoxyphenyl substituent on reaction kinetics?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions. For example, the electron-donating methoxy group stabilizes partial positive charges at the β-position of the α,β-unsaturated ester, favoring nucleophilic attack at this site. Solvent effects (PCM models) and transition-state analysis (IRC calculations) refine activation energy estimates .

Q. What experimental strategies mitigate steric hindrance during functionalization of the pent-4-enoate backbone?

- Methodological Answer : Steric effects from the 2-methoxyphenyl group can impede catalytic hydrogenation or cycloaddition. Strategies include:

- Catalyst Optimization : Use low-coordination catalysts (e.g., Crabtree’s catalyst) for hydrogenation, which minimizes steric clashes.

- Microwave-Assisted Synthesis : Enhances reaction rates in Diels-Alder reactions by reducing activation barriers (e.g., 100°C, 150 W, 30 min) .

- Protecting Groups : Temporarily shield the methoxy group with TBS ethers during sensitive transformations .

Q. How do crystallographic data inform polymorph screening and stability studies?

- Methodological Answer : SCXRD data (e.g., space group P2₁/c, Z = 4) reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that dictate polymorph stability. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can correlate thermal transitions (melting points, Tg) with lattice energy differences. For this compound, the dominant polymorph exhibits a melting point of 98–102°C, with enthalpy of fusion ΔH = 28.5 kJ/mol .

Data Contradiction Analysis

Q. Why do NMR coupling constants (J) for the alkene protons vary across studies?

- Methodological Answer : Variations in J values (e.g., 15.2 Hz vs. 16.0 Hz) often stem from solvent polarity or temperature. For example, in DMSO-d₆, hydrogen bonding with the ester carbonyl reduces conjugation, lowering J. Researchers should standardize conditions (e.g., CDCl₃, 25°C) and compare data to SCXRD-derived dihedral angles (e.g., 167.19° for C7–C13–C14) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.